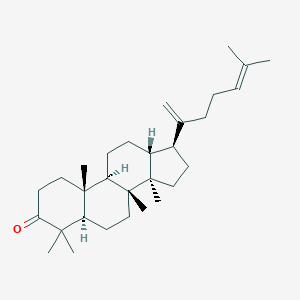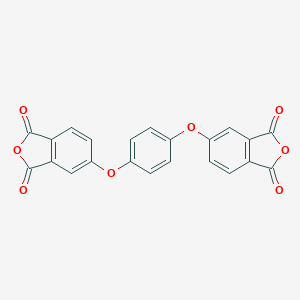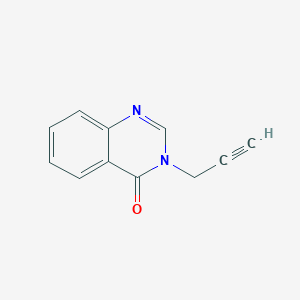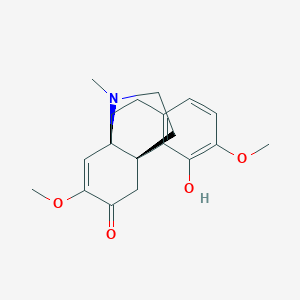
2-Nitroquinoléine
Vue d'ensemble
Description
2-Nitroquinoline (2-NQ) is an organic compound from the quinoline family. It is a pale yellow solid with a molecular weight of 130.13 g/mol and a melting point of 70-72°C. 2-NQ is used in a variety of applications, including as a corrosion inhibitor, as a dye, and as a catalyst in organic synthesis. In addition, it has been studied for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Chimie Médicinale
Les motifs quinoléine, y compris la 2-Nitroquinoléine, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bio-réponses .
Activité Anticancéreuse
Les dérivés de la quinoléine ont montré un potentiel en activité anticancéreuse. Ils sont utilisés pour créer des composés avec une large gamme d'activités pharmacologiques .
Activité Antioxydante
Les composés à base de quinoléine, y compris la this compound, ont démontré des propriétés antioxydantes, ce qui les rend précieux dans le développement de traitements pour les maladies causées par le stress oxydatif .
Activité Anti-inflammatoire
Il a été constaté que les dérivés de la quinoléine possèdent des propriétés anti-inflammatoires, ce qui peut être bénéfique dans le traitement de diverses maladies inflammatoires .
Activité Antimalarienne
La quinoléine et ses dérivés ont montré des activités antimalariennes significatives, contribuant à la lutte continue contre le paludisme .
Activité Anti-SARS-CoV-2
À la suite de la pandémie de COVID-19, les dérivés de la quinoléine ont été étudiés pour leurs activités anti-SARS-CoV-2 potentielles .
Activité Antituberculeuse
Les composés à base de quinoléine ont démontré des activités antituberculeuses, offrant un potentiel pour le développement de nouveaux traitements contre la tuberculose .
Chimie Industrielle
La quinoléine et ses dérivés, y compris la this compound, ont des applications polyvalentes dans les domaines de la chimie industrielle et de la chimie organique synthétique .
Orientations Futures
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This is of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mécanisme D'action
Target of Action
2-Nitroquinoline, a derivative of quinoline, primarily targets the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones . This protein is crucial for cell growth and proliferation, especially in the context of cancer development .
Mode of Action
2-Nitroquinoline interacts with its primary target, MetAP2, by inhibiting its activity . This inhibition is believed to occur through the chelation of metal ions vital for bacterial growth . The interaction between 2-Nitroquinoline and MetAP2 leads to changes in the cellular environment, primarily affecting angiogenesis .
Biochemical Pathways
It is known that the inhibition of metap2 can disrupt angiogenesis . This disruption can lead to a decrease in the growth and spread of cancer cells, as angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It is generally accepted that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The primary result of 2-Nitroquinoline’s action is the inhibition of angiogenesis due to the inhibition of MetAP2 . This can lead to a decrease in tumor growth and spread . Additionally, 2-Nitroquinoline has been found to induce the formation of cellular topoisomerase I-DNA cleavage complexes, which may contribute to its anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitroquinoline. For instance, the presence of certain metal ions can enhance the mutagenicity of specific mutagens, including 2-Nitroquinoline . .
Analyse Biochimique
Biochemical Properties
2-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . The 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Cellular Effects
The chronic high-dose exposure of epithelial cells to a carcinogen such as 2-Nitroquinoline leads to tumor development . The aberrant EFNB1-EPHB4 interaction is caused by overexpressed ΔNP63 due to TP53 mutation, the culprit in human ESCC tumorigenesis .
Molecular Mechanism
2-Nitroquinoline N-oxide (2-NQO) and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . The reaction of 2-Nitroquinoline with cyclic azomethine ylides led to the formation of tetracyclic derivatives .
Metabolic Pathways
2-Nitroquinoline is involved in the metabolic pathways that lead to the formation of stable quinolone monoadducts . Nitroquinoline-N-oxide reductase is an enzyme that catalyzes the chemical reaction involving 2-Nitroquinoline .
Transport and Distribution
Transporters play a crucial role in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
Subcellular Localization
The localization of proteins and RNA can be predicted using tools like DeepLoc 2.0 .
Propriétés
IUPAC Name |
2-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171984 | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18714-34-6 | |
| Record name | 2-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the carcinogenic effects of 2-nitroquinoline?
A1: Research has shown that 2-nitroquinoline induces lung cancer in mice. [, ] In a study using female mice of the ICR strain, subcutaneous injection of 2-nitroquinoline dissolved in a lecithin solution resulted in the development of lung tumors, including carcinomas and adenomas. [] This finding challenges previous assumptions that the N-oxide group is essential for the carcinogenicity of nitroquinolines, as seen with the related compound 4-nitroquinoline 1-oxide. []
Q2: How does the structure of 2-nitroquinoline influence its reactivity?
A2: The nitro group in 2-nitroquinoline is susceptible to nucleophilic substitution reactions. [, ] This reactivity stems from the electron-withdrawing nature of the nitro group, making the carbon atom at the 2-position more electrophilic and susceptible to attack by nucleophiles.
Q3: What is known about the metabolism of 2-nitroquinoline?
A3: While not directly addressed in the provided research, the metabolism of 2-nitroquinoline is likely to involve reduction. Similar to 4-nitroquinoline 1-oxide, which is metabolized to the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide, 2-nitroquinoline might also be reduced to 2-hydroxyaminoquinoline. [] Further research is needed to confirm this metabolic pathway and its implications for carcinogenicity.
Q4: What analytical techniques are used to characterize 2-nitroquinoline?
A4: High-resolution gas chromatography/mass spectrometry in the negative ion chemical ionization mode (HRGC/MS-NICI) has been successfully employed to characterize 2-nitroquinoline. [] This technique offers high sensitivity and selectivity, allowing for the detection and identification of 2-nitroquinoline even in complex mixtures.
Q5: What are the potential implications of the reactivity of 2-nitroquinoline?
A5: The reactivity of 2-nitroquinoline towards nucleophilic substitution suggests its potential to interact with biological molecules, such as DNA and proteins. [] Such interactions could disrupt cellular processes and potentially contribute to its carcinogenic effects. Further research is crucial to elucidate the precise mechanisms underlying the carcinogenicity of 2-nitroquinoline.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
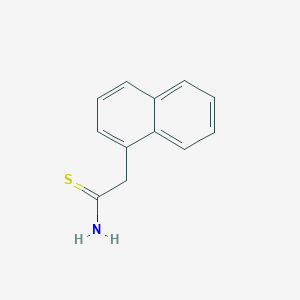


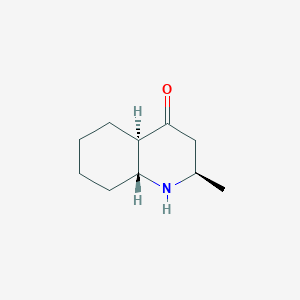
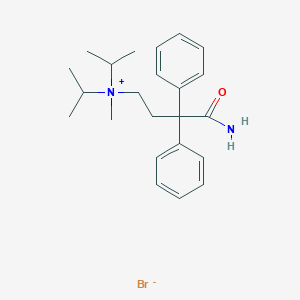
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
